(-)-Iodocyanopindolol is a radiolabeled compound primarily used in the study of beta-adrenergic receptors. It is an important tool in pharmacological research, particularly in understanding receptor binding and function. This compound is notable for its high affinity for beta-adrenergic receptors, making it a valuable agent in both in vitro and in vivo studies.
The compound is derived from pindolol, a non-selective beta-adrenergic antagonist. The iodination process allows for the incorporation of radioactive iodine isotopes, which are crucial for imaging and tracking biological processes involving beta-adrenergic receptors.
(-)-Iodocyanopindolol belongs to the class of beta-adrenergic antagonists and is specifically categorized as a radiotracer due to its radioactive labeling. It is utilized extensively in nuclear medicine and pharmacology for receptor binding studies.
The synthesis of (-)-iodocyanopindolol typically involves the following steps:
For instance, a method described involves treating pindolol with sodium iodide in an acidic medium, followed by the addition of chloramine-T to facilitate iodination. The reaction conditions are carefully controlled to optimize yield and purity, often monitored by analytical HPLC .
The molecular structure of (-)-iodocyanopindolol can be represented as follows:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of (-)-iodocyanopindolol. For instance, NMR can indicate the position of the iodine atom within the indole nucleus .
(-)-Iodocyanopindolol participates in various chemical reactions primarily involving receptor binding studies. Its interactions with beta-adrenergic receptors can be characterized through competitive binding assays.
In binding assays, the compound is incubated with cell membranes expressing beta-adrenergic receptors, allowing researchers to determine affinity constants and assess receptor density. This data is critical for understanding pharmacodynamics and receptor functionality .
The mechanism of action of (-)-iodocyanopindolol involves its competitive antagonism at beta-adrenergic receptors. Upon binding to these receptors, it inhibits the activation by endogenous catecholamines like epinephrine and norepinephrine.
Studies have shown that (-)-iodocyanopindolol exhibits high affinity for both beta-1 and beta-2 adrenergic receptors, with dissociation constants in the nanomolar range. This makes it effective for imaging studies aimed at visualizing receptor distribution and density .
Relevant analyses often include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability under varying temperatures .
Scientific Uses
(-)-Iodocyanopindolol is primarily utilized in:
This compound's role in elucidating receptor behavior has significant implications for understanding cardiovascular diseases and developing related therapeutics .
(-)-Iodocyanopindolol possesses a defined stereochemical configuration crucial for its high-affinity interactions with adrenergic receptors. The bioactive conformation of the molecule is characterized by its preferential adoption of the R-enantiomeric form at the chiral center of the hydroxypropylamine side chain, which is essential for optimal orientation within the orthosteric binding pocket of β-adrenergic receptors. This stereospecific configuration facilitates hydrogen bonding between the secondary hydroxyl group of (-)-iodocyanopindolol and conserved serine residues (e.g., Ser204, Ser207) in the fifth transmembrane helix (TM5) of β-adrenergic receptors [3] [4].
The molecular scaffold incorporates an indole ring system bearing a cyanogroup at the 4-position and an iodine-125 radiolabel at the 2-position, enabling both structural characterization and receptor visualization. This planar indole moiety facilitates π-π stacking interactions with aromatic residues (Phe290, Trp109) in transmembrane helices TM6 and TM3 of the receptor [4]. The cyanogroup significantly enhances receptor selectivity by forming a hydrogen bond with Thr118 in TM3, while the bulky iodine atom contributes to hydrophobic interactions with TM5 and TM6 residues, stabilizing the receptor-ligand complex [1] [3].
Table 1: Structural Features of (-)-Iodocyanopindolol Influencing Bioactive Conformation
| Molecular Feature | Chemical Position | Receptor Interaction Partner | Interaction Type |
|---|---|---|---|
| Hydroxypropylamine side chain | C1 position | Ser204, Ser207 (TM5) | Hydrogen bonding |
| Iodine atom | C2 position | Hydrophobic pocket (TM5/TM6) | Hydrophobic interaction |
| Cyanogroup | C4 position | Thr118 (TM3) | Hydrogen bonding |
| Indole ring system | Core structure | Phe290 (TM6), Trp109 (TM3) | π-π stacking |
Advanced structural studies reveal that the bioactive conformation induces a specific rotameric state in transmembrane helix TM6 upon binding, characteristic of the antagonist-bound conformation of G protein-coupled receptors. This conformation maintains TM6 in a perpendicular orientation relative to the membrane plane, preventing the inward movement required for G protein coupling and receptor activation [4] [10]. The precise spatial arrangement of (-)-iodocyanopindolol within the binding pocket sterically hinders the conformational changes necessary for receptor activation, establishing its mechanism as a competitive antagonist.
The molecular architecture of (-)-iodocyanopindolol enables dual antagonistic properties at both β-adrenergic and serotonergic receptors through distinct structural determinants. For β-adrenergic receptors, the hydroxypropylamine side chain mimics the endogenous catecholamine structure, allowing competitive displacement of norepinephrine and epinephrine from the orthosteric binding site. However, unlike catecholamines, the bulky iodocyanopindolol moiety prevents receptor activation by restricting helical movements essential for G protein coupling [3] [4].
Serotonergic antagonism is mediated primarily through the planar indole ring system, which structurally resembles the endogenous serotonin molecule. This structural mimicry enables (-)-iodocyanopindolol to occupy the serotonin-binding pocket in 5-HT1A and 5-HT1B receptors. Crucially, the cyanogroup at position 4 establishes a hydrogen bond network with Ser219 in TM5 of 5-HT1A receptors, similar to the interaction formed by serotonin's 5-hydroxy group [2] [4]. Receptor autoradiography studies in tree shrew brain tissue demonstrated significant displacement of serotonin binding by (-)-iodocyanopindolol, particularly in cortical regions and the hippocampus, where high densities of serotonergic binding sites exist [2].
Table 2: Receptor Antagonism Profile of (-)-Iodocyanopindolol
| Receptor Type | Molecular Determinant | Key Interaction Residues | Functional Outcome |
|---|---|---|---|
| β1-Adrenergic receptor | Hydroxypropylamine side chain | Ser204, Ser207 (TM5) | Competitive antagonism |
| β2-Adrenergic receptor | Iodinated indole ring | Phe290 (TM6), Val114 (TM3) | High-affinity blockade |
| 5-HT1A receptor | Indole ring + cyanogroup | Ser219 (TM5), Thr200 (TM5) | Orthosteric inhibition |
| Novel colon receptor | Full molecular structure | Undetermined binding pocket | Selective antagonism |
Notably, (-)-iodocyanopindolol exhibits differential antagonism at a novel receptor in rat colon smooth muscle that is distinct from classical β-adrenergic or serotonergic receptors. Binding studies using rat colon smooth muscle membranes demonstrated that the radioligand labels a single class of sites with a Kd of 11.0 nM and Bmax of 716.7 fmol/mg protein. This binding was displaced by the nonselective β-adrenergic agonist SM-11044 but not by the selective β3-agonist BRL-37344, isoproterenol, norepinephrine, epinephrine, serotonin, or dopamine [1]. Photoaffinity labeling using [125I]iodocyanopindolol-diazirine identified a 34-kDa protein that was protected from labeling by SM-11044 but not by BRL-37344, confirming the existence of a unique receptor population specifically recognized by (-)-iodocyanopindolol in this tissue [1]. Amino acid sequencing revealed this protein differs from known catecholamine or serotonin receptors, suggesting a novel receptor class with functional significance in colon relaxation.
(-)-Iodocyanopindolol demonstrates significant variability in binding affinity across different adrenoceptor subtypes and tissue types, reflecting structural heterogeneity in receptor binding pockets. Quantitative autoradiography studies in tree shrew brain revealed distinct binding patterns: β1-adrenoceptors showed relatively uniform distribution with low receptor density (1.5-2.7 fmol/mg), while β2-adrenoceptors exhibited region-specific enrichment, particularly in the cerebellar molecular layer (55.0 ± 4.3 fmol/mg), external layer of the olfactory bulb (15.8 ± 2.0 fmol/mg), claustrum (19.3 ± 1.5 fmol/mg), and anteroventral thalamic nucleus (19.4 ± 1.5 fmol/mg) [2].
Competition experiments using subtype-selective antagonists revealed significant differences in binding kinetics. For β1-adrenoceptors, (-)-iodocyanopindolol binding exhibited both high- and low-affinity states with considerable variation in Ki values for the β1-specific antagonist CGP20712A (0.61 nM to 67.1 μM) [2]. This variation suggests the presence of multiple affinity states, potentially representing distinct conformational populations of the receptors. Notably, hippocampal β1-adrenoceptors exclusively displayed low-affinity binding (Ki: 1.3±0.2 μM), which researchers attribute to a high proportion of internalized receptors resulting from rapid sequestration [2].
Table 3: Binding Affinity Parameters of (-)-Iodocyanopindolol Across Tissues
| Tissue/Receptor Type | Kd (nM) | Bmax (fmol/mg protein) | Ki Competitors | Reference |
|---|---|---|---|---|
| Rat colon smooth muscle | 11.0 | 716.7 | SM-11044: pA₂ = 8.31 | [1] |
| Tree shrew cerebellum (β₂) | Not specified | 55.0 ± 4.3 | ICI118.551: Kᵢ = 1.8±0.3 nM (90% receptors) | [2] |
| Tree shrew hippocampus (β₁) | Not specified | Low density | CGP20712A: Kᵢ = 1.3±0.2 μM | [2] |
| Rat adipocytes | Not specified | Not specified | Cyanopindolol: pA₂ = 7.32 | [1] |
| Turkey erythrocyte β₁ | Determined via photoaffinity labeling | 40-50 kDa bands | Not specified | [5] |
The functional implications of these affinity differences were demonstrated in comparative studies of rat colon relaxation versus rat adipocyte lipolysis. While catecholamines and the selective β3-agonist BRL-37344 showed good correlation between these functional responses, SM-11044 (a nonselective agonist) stimulated colon relaxation more efficiently than lipolysis. Antagonism studies revealed that cyanopindolol displaced (-)-iodocyanopindolol binding with different pA2 values: 8.31 in colon versus 7.32 in adipocytes [1]. This differential antagonism profile provides pharmacological evidence for distinct receptor populations in these tissues, with the colon receptor showing higher affinity for cyanopindolol derivatives.
Photoaffinity labeling studies of the turkey erythrocyte β1-adrenoceptor using azide derivatives of iodocyanopindolol identified two receptor forms with molecular weights of 50 kDa and 40 kDa, representing glycosylated and deglycosylated states, respectively [5]. Proteolysis-associated deglycosylation reduced the molecular weight from 50 kDa to 40 kDa, indicating that post-translational modifications significantly influence receptor-ligand interactions. This molecular heterogeneity contributes to the observed affinity differences across tissues and receptor subtypes.
(-)-Iodocyanopindolol binding has revealed complex allosteric modulation patterns within G protein-coupled receptor (GPCR) systems, providing insights into receptor dynamics and conformational states. The radioligand serves as a sensitive probe for detecting allosteric transitions due to its conformational flexibility and ability to bind both membrane-bound and internalized receptors [2] [4]. In tree shrew brain studies, (-)-iodocyanopindolol labeling demonstrated differential binding to high- and low-affinity states of both β1- and β2-adrenoceptors, reflecting distinct conformational ensembles stabilized by allosteric modulators [2].
The presence of guanine nucleotides induces significant allosteric effects on (-)-iodocyanopindolol binding kinetics. In functional adenylate cyclase systems reconstituted with purified β1-adrenoceptors from turkey erythrocytes, GTP analogues reduce receptor affinity for antagonists like (-)-iodocyanopindolol by promoting receptor-G protein dissociation [5]. This nucleotide-dependent shift represents a classical allosteric transition where GTP binding to the Gα subunit induces conformational changes transmitted trans-membrane to the receptor's ligand-binding domain. Similar allosteric modulation patterns were observed in studies of β2-adrenoceptor interactions with Gs proteins, where the receptor exists in equilibrium between multiple interconvertible states [4] [10].
Photoaffinity labeling using [125I]iodocyanopindolol-diazirine in rat colon smooth muscle provided direct evidence of ligand-specific receptor conformations. The specific labeling of a 34-kDa protein was prevented by SM-11044 but not by BRL-37344, indicating that different agonists stabilize distinct receptor conformations that either expose or protect the diazirine binding site [1]. This demonstrates that (-)-iodocyanopindolol can detect ligand-specific allosteric states within GPCRs, making it a valuable tool for studying biased signaling phenomena.
The structural basis for these allosteric effects resides in the dynamic nature of GPCR transmembrane domains. Molecular dynamics simulations based on β2-adrenoceptor crystal structures reveal that (-)-iodocyanopindolol binding stabilizes an inward position of transmembrane helix TM5 while restricting the outward movement of TM6 [4] [10]. This conformation prevents the formation of the intracellular binding pocket for G protein coupling. Allosteric modulators such as sodium ions (which bind to a conserved site near Asp79 of β1-adrenoceptors) further stabilize this antagonist-bound conformation, reducing both agonist affinity and efficacy in functional assays [4].
Furthermore, (-)-iodocyanopindolol binding studies have illuminated the phenomenon of receptor oligomerization and its allosteric consequences. In brain tissues, β-adrenoceptors exist as both monomers and dimers, with the dimeric state exhibiting higher affinity for (-)-iodocyanopindolol and altered sensitivity to allosteric modulators [2] [4]. This cooperative behavior manifests in binding curves that deviate from simple mass-action kinetics, providing indirect evidence for allosteric communication between receptor protomers within dimeric complexes. These complex allosteric patterns demonstrate the dynamic nature of adrenergic receptors and highlight the utility of (-)-iodocyanopindolol as a probe for investigating GPCR conformational landscapes.
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0